molecular formula C13H16F3N5 B2629207 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1006342-77-3

5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No. B2629207
CAS RN: 1006342-77-3
M. Wt: 299.301
InChI Key: CDKMVTQYXUONQV-UHFFFAOYSA-N
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Description

The compound “5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, density, solubility, and acidity. For this compound, these specific properties are not provided in the searched resources .

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its derivatives are synthesized through various chemical reactions. Elnagdi et al. (1975) described the synthesis of a new ring system, pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, by reacting 3,5-Diamino-4-phenylazo-pyrazoles with acetylacetone and ethyl acetoacetate, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives. This synthesis pathway indicates the flexibility of the core structure in forming various derivatives, which may have implications in different research fields, such as material science or pharmacology (Elnagdi, Sallam, & Ilias, 1975).

Reactivity and Potential Applications

The compound exhibits unique reactivity, as shown by Wu et al. (2006), where derivatives of 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine were synthesized and found to have potential applications. Specifically, one derivative was identified as a novel fluorescent molecule, suggesting its use in fluorescence-based applications, possibly in biochemical sensing or imaging. The reactivity and functionalization of these compounds open doors to a wide range of scientific applications, depending on the specific derivatives and their properties (Wu et al., 2006).

Structural and Biological Activity

Further research by Aggarwal et al. (2014) on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines elucidated their structure and investigated their anti-inflammatory and antimicrobial properties. The findings suggest that these compounds, with their trifluoromethyl groups, hold promise as bioactive molecules, potentially leading to new therapeutic agents. The research highlights the biological relevance of the compound and its derivatives in medicinal chemistry (Aggarwal et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. Unfortunately, the mechanism of action for this compound is not provided in the searched resources .

properties

IUPAC Name

5-(1-ethyl-3-methylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5/c1-3-20-7-9(8(2)19-20)10-6-11(13(14,15)16)21-12(18-10)4-5-17-21/h4-5,7,10-11,18H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKMVTQYXUONQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2CC(N3C(=CC=N3)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

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